Cas no 18895-94-8 (N-amino-6-methylpyridine-2-carboximidamide)

N-amino-6-methylpyridine-2-carboximidamide is a specialized organic compound featuring a pyridine core substituted with a methyl group at the 6-position and an N-amino carboximidamide functional group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for constructing heterocyclic frameworks. Its functional groups enable diverse transformations, including nucleophilic substitutions and cyclization reactions, facilitating the synthesis of pharmacologically active compounds or agrochemicals. The methyl group enhances steric and electronic properties, influencing selectivity in coupling or condensation reactions. This compound is suited for research applications requiring precise modification of pyridine-based scaffolds.
N-amino-6-methylpyridine-2-carboximidamide structure
18895-94-8 structure
Product Name:N-amino-6-methylpyridine-2-carboximidamide
CAS No:18895-94-8
MF:C7H10N4
MW:150.1811003685
MDL:MFCD14640690
CID:123236
PubChem ID:21817284
Update Time:2025-06-09

N-amino-6-methylpyridine-2-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarboximidicacid, 6-methyl-, hydrazide
    • 6-Methylpyridine-2-carbohydrazonamide
    • N'-amino-6-methylpyridine-2-carboximidamide
    • 2-Pyridinecarboximidic acid, 6-methyl-, hydrazide
    • 18895-94-8
    • EN300-201618
    • 6-Methylpicolinimidohydrazide
    • SCHEMBL3708925
    • N-amino-6-methylpyridine-2-carboximidamide
    • MDL: MFCD14640690
    • Inchi: 1S/C7H10N4/c1-5-3-2-4-6(10-5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11)
    • InChI Key: KKTXXWWDCWQZBE-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC=CC=1/C(=N/N)/N

Computed Properties

  • Exact Mass: 150.0907
  • Monoisotopic Mass: 150.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 77.3Ų

Experimental Properties

  • PSA: 74.79

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Additional information on N-amino-6-methylpyridine-2-carboximidamide

Introduction to N-amino-6-methylpyridine-2-carboximidamide (CAS No. 18895-94-8)

N-amino-6-methylpyridine-2-carboximidamide, a compound with the chemical identifier CAS No. 18895-94-8, is a significant molecule in the realm of pharmaceutical and chemical research. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both an amino group and a carboximidamide moiety makes it a versatile intermediate for synthesizing various bioactive molecules.

The compound N-amino-6-methylpyridine-2-carboximidamide belongs to the pyridine family, which is well-documented for its role in drug discovery and development. Pyridine derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific arrangement of functional groups in this molecule contributes to its reactivity and makes it a valuable building block in organic synthesis.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The structural features of N-amino-6-methylpyridine-2-carboximidamide make it an attractive candidate for such endeavors. Its ability to participate in various chemical reactions, such as condensation and cyclization, allows for the creation of complex molecular structures that can target specific biological pathways.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop targeted therapies that minimize systemic toxicity. N-amino-6-methylpyridine-2-carboximidamide, with its pyridine core and additional functional groups, offers a scaffold that can be modified to achieve this goal.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. These molecules often exhibit enhanced binding affinity and selectivity compared to their acyclic counterparts. The pyridine ring in N-amino-6-methylpyridine-2-carboximidamide provides a stable aromatic core that can interact favorably with biological targets. Furthermore, the presence of an amino group and a carboximidamide moiety allows for further functionalization, enabling the tuning of physicochemical properties such as solubility and metabolic stability.

The synthesis of N-amino-6-methylpyridine-2-carboximidamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors, followed by purification steps such as recrystallization or column chromatography. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in industrial applications.

In addition to its pharmaceutical applications, N-amino-6-methylpyridine-2-carboximidamide has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials. By incorporating this compound into polymer matrices or thin films, researchers can develop novel materials with enhanced performance characteristics.

The future prospects of N-amino-6-methylpyridine-2-carboximidamide are vast and exciting. Ongoing research aims to explore new synthetic pathways that could improve its accessibility and scalability. Additionally, computational modeling techniques are being employed to predict the behavior of this compound in various environments, which could accelerate the discovery of new applications.

In conclusion, N-amino-6-methylpyridine-2-carboximidamide (CAS No. 18895-94-8) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As our understanding of its properties continues to grow, so too will its applications across multiple scientific disciplines.

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